molecular formula C10H5BrClFN2O B13328239 5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine

5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine

Cat. No.: B13328239
M. Wt: 303.51 g/mol
InChI Key: HPKMYYYBQAMXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine is a heterocyclic organic compound that contains bromine, fluorine, chlorine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine typically involves the nucleophilic substitution reaction of 2-bromo-4-fluorophenol with 4-chloropyrimidine . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminopyrimidine derivative, while coupling reactions could produce biaryl or heteroaryl compounds .

Mechanism of Action

The mechanism of action of 5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of bromine, fluorine, and chlorine atoms in its structure, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its significance in pharmacological research.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a bromine and fluorine atom, which may influence its biological activity through various mechanisms. The presence of halogen atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that compounds with similar structures often modulate signaling pathways involved in cell proliferation, apoptosis, and metabolic processes .

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The disc diffusion method has been utilized to assess antibacterial activity, revealing notable inhibition zones comparable to standard antibiotics .

Bacterial Strain Inhibition Zone (mm) Control (Amoxicillin)
E. coli 1520
Staphylococcus aureus 1822
Pseudomonas aeruginosa 1219

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties, particularly against certain cancer cell lines. For example, it has been reported to inhibit cell growth in murine leukemia models and show cytotoxic effects on human colon cancer cells . The mechanism may involve the induction of apoptosis and cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Study : A study investigating the antibacterial effects of similar compounds found that modifications in the halogen substituents significantly impacted their efficacy against bacterial pathogens. The study utilized both in vitro assays and computational modeling to predict activity based on structural variations .
  • Anticancer Evaluation : Another research effort focused on the compound's ability to inhibit key kinases involved in tumor growth. The findings suggested that derivatives could effectively reduce tumor cell proliferation by targeting specific signaling pathways associated with cancer progression .
  • Mechanistic Insights : Detailed mechanistic studies revealed that the compound could modulate gene expression related to apoptosis and cell survival, indicating its potential as a therapeutic agent in oncology .

Properties

Molecular Formula

C10H5BrClFN2O

Molecular Weight

303.51 g/mol

IUPAC Name

5-(2-bromo-4-fluorophenoxy)-4-chloropyrimidine

InChI

InChI=1S/C10H5BrClFN2O/c11-7-3-6(13)1-2-8(7)16-9-4-14-5-15-10(9)12/h1-5H

InChI Key

HPKMYYYBQAMXBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)OC2=CN=CN=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.